molecular formula C10H14N2 B1299212 2-(2,3-dihydro-1H-indol-1-yl)ethanamine CAS No. 46006-95-5

2-(2,3-dihydro-1H-indol-1-yl)ethanamine

Cat. No. B1299212
CAS RN: 46006-95-5
M. Wt: 162.23 g/mol
InChI Key: HNLHKBSAQALACU-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)ethanamine (also known as 2-DHEA) is a synthetic analog of the steroid hormone dehydroepiandrosterone (DHEA). It is a precursor of the androgenic hormones testosterone and dihydrotestosterone (DHT). 2-DHEA is an important intermediate in the synthesis of a wide range of pharmaceuticals and has been used in scientific research for over 50 years.

Scientific Research Applications

Antileishmanial Agents

2-(indolin-1-yl)ethanamine: derivatives have been explored for their potential as antileishmanial agents. Researchers have designed hydrophilic bisindole analogues based on previously identified compounds to combat Leishmania infantum . These derivatives were screened for efficacy against the promastigotes and for toxicity on human macrophage-like cells. The most promising compounds demonstrated low cytotoxicity and high selectivity, making them potential candidates for new antileishmanial drugs .

Neuroprotective Agents for Ischemic Stroke

Indoline derivatives, including those related to 2-(indolin-1-yl)ethanamine , have been synthesized and evaluated as multifunctional neuroprotective agents. These compounds have shown significant protective effects against oxidative stress-induced cell death and have been found to reduce cerebral infarction rates and improve neurological deficit scores in animal models. This suggests their potential application in the treatment of ischemic stroke .

Antioxidant Properties

The antioxidant capacity of indoline derivatives has been assessed in various studies. These compounds have been shown to protect cells from oxidative damage, which is a key factor in many chronic diseases. The ability of 2-(indolin-1-yl)ethanamine derivatives to scavenge free radicals could be harnessed in developing treatments for conditions associated with oxidative stress .

Anti-inflammatory Activity

Indoline derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the secretion of inflammatory cytokines. This property is crucial in the development of treatments for inflammatory diseases, where controlling the inflammatory response can lead to better clinical outcomes .

Antimicrobial Activity

The indole core of 2-(indolin-1-yl)ethanamine is known for its antimicrobial properties. Indole derivatives have been studied for their effectiveness against a range of microbial pathogens, offering a promising avenue for the development of new antimicrobial agents .

Anticancer Activity

Indoline compounds have been investigated for their potential use in cancer therapy. Their ability to interfere with various cellular pathways that are dysregulated in cancer cells makes them interesting candidates for anticancer drugs .

Antiviral Activity

Research has indicated that indole derivatives can act as potent antiviral agents. They have been tested against a variety of RNA and DNA viruses, showing inhibitory activity and suggesting their use in antiviral drug development .

Plant Growth Regulation

Indole derivatives, including those related to 2-(indolin-1-yl)ethanamine , play a role in plant growth and development. They are structurally similar to plant hormones like indole-3-acetic acid, which is involved in regulating various aspects of plant physiology. This similarity could be exploited to design compounds that modulate plant growth .

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLHKBSAQALACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360068
Record name 2-(2,3-dihydro-1H-indol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-1-yl)ethanamine

CAS RN

46006-95-5
Record name 2-(2,3-dihydro-1H-indol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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